Articaine
Articaine
4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid methyl ester is a thiophenecarboxylic acid.
Articaine is a dental local anesthetic. Articaine is widely used around the world and is the most popular local anesthetic in many European countries.
Articaine is an Amide Local Anesthetic. The physiologic effect of articaine is by means of Local Anesthesia.
A thiophene-containing local anesthetic pharmacologically similar to MEPIVACAINE.
Articaine is a dental local anesthetic. Articaine is widely used around the world and is the most popular local anesthetic in many European countries.
Articaine is an Amide Local Anesthetic. The physiologic effect of articaine is by means of Local Anesthesia.
A thiophene-containing local anesthetic pharmacologically similar to MEPIVACAINE.
Brand Name:
Vulcanchem
CAS No.:
23964-58-1
VCID:
VC20829151
InChI:
InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)
SMILES:
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC
Molecular Formula:
C13H20N2O3S
Molecular Weight:
284.38 g/mol
Articaine
CAS No.: 23964-58-1
Cat. No.: VC20829151
Molecular Formula: C13H20N2O3S
Molecular Weight: 284.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid methyl ester is a thiophenecarboxylic acid. Articaine is a dental local anesthetic. Articaine is widely used around the world and is the most popular local anesthetic in many European countries. Articaine is an Amide Local Anesthetic. The physiologic effect of articaine is by means of Local Anesthesia. A thiophene-containing local anesthetic pharmacologically similar to MEPIVACAINE. |
|---|---|
| CAS No. | 23964-58-1 |
| Molecular Formula | C13H20N2O3S |
| Molecular Weight | 284.38 g/mol |
| IUPAC Name | methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16) |
| Standard InChI Key | QTGIAADRBBLJGA-UHFFFAOYSA-N |
| SMILES | CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC |
| Canonical SMILES | CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC |
| Melting Point | 172-173 |
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